"Methyl 2-oxoindoline-6-carboxylate" CAS number 14192-26-8 properties
"Methyl 2-oxoindoline-6-carboxylate" CAS number 14192-26-8 properties
CAS Number: 14192-26-8
This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identifiers
Methyl 2-oxoindoline-6-carboxylate is an indole derivative characterized by a bicyclic structure.[1] It is a solid at room temperature and typically appears as a white to light yellow or light orange powder or crystal. This compound is recognized for its utility as a versatile building block in the creation of more complex molecules.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate[3] |
| CAS Number | 14192-26-8[4] |
| Molecular Formula | C₁₀H₉NO₃[2][4] |
| Molecular Weight | 191.18 g/mol [4][5] |
| InChI | 1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)[4][6] |
| InChIKey | YFTGUNWFFVDLNM-UHFFFAOYSA-N[4][6] |
| SMILES | COC(=O)C1=CC2=C(CC(=O)N2)C=C1[3] |
| Synonyms | 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, 6-(Methoxycarbonyl)-2-indolone, 6-Carbomethoxy-2-Oxindole, Methyl 2-oxindole-6-carboxylate, Oxindole-6-carboxylic acid methyl ester[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 184-190°C[7], 208-211°C[8], 210.0 to 214.0°C |
| Boiling Point | 388.1°C at 760 mmHg[7] |
| Density | 1.283 g/cm³[7] |
| Flash Point | 188.5°C[7] |
| Refractive Index | 1.572[7] |
| Vapor Pressure | 3.15E-06 mmHg at 25°C[7] |
| Appearance | White to light yellow to light orange powder/crystal |
| Purity | >98.0% (GC), ≥ 98% (HPLC)[2] |
Biological Significance and Applications
Methyl 2-oxoindoline-6-carboxylate is a crucial intermediate in the synthesis of Nintedanib.[9] Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[9] It functions by competitively binding to the ATP pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β, thereby blocking intracellular signaling.[9]
The oxindole scaffold, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of this class have been investigated for a range of pharmacological activities, including potential use in targeting neurological disorders and as enzyme inhibitors.[2][11]
Experimental Protocols
Synthesis of Methyl 2-oxoindoline-6-carboxylate
Several synthetic routes for Methyl 2-oxoindoline-6-carboxylate have been reported. A common method involves the reduction of a nitro-substituted precursor.
Method 1: Catalytic Hydrogenation
This procedure details the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[8]
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Step 1: Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.
-
Step 2: Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.
-
Step 3: Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at 50 psi for 2.5 hours at a temperature of 50°C.
-
Step 4: Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.
-
Step 5: Concentration: Concentrate the filtrate to dryness.
-
Step 6: Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C. This process yields Methyl 2-oxoindoline-6-carboxylate.[8]
Method 2: Chemical Reduction
This alternative process utilizes sodium hydrosulfite (hydrose) for the reduction.[9]
-
Step 1: Initial Mixture: Add acetic acid (250.0 ml) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 gm) at 25-30°C.
-
Step 2: Reagent Addition: Add sodium hydrosulfite (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.
-
Step 3: Heating: Heat the mixture to 120-125°C and stir for 2 hours.
-
Step 4: Cooling and Neutralization: Cool the mixture to 15-20°C. Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.
-
Step 5: Isolation: Filter the resulting solid, wash with water, and dry to obtain the title compound.
Spectroscopic Data
Comprehensive characterization data, including ¹H NMR, Mass Spectrometry, and HPLC, are typically provided by suppliers upon purchase.[12]
-
¹H NMR: Spectral data is available and can be used to confirm the structure of the compound.[6]
-
¹³C NMR and HRMS: For a derivative, methylthiomethyl 2-oxoindoline-6-carboxylate, the following has been reported:
Safety and Handling
Based on aggregated GHS data, Methyl 2-oxoindoline-6-carboxylate is classified with the following hazards:
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[4] | P261, P264, P272, P280, P301+P312, P302+P352[4] |
It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
Methyl 2-oxoindoline-6-carboxylate is a well-characterized compound with significant industrial importance, primarily as a key intermediate in the synthesis of the anti-fibrotic and anti-cancer drug Nintedanib. Its synthesis is well-documented, with established protocols for its preparation. The data presented in this guide provides a solid foundation for researchers and chemists working with this versatile molecule.
References
- 1. CAS 14192-26-8: 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic a… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-(2-oxoindolin-6-yl)acetate 14192-26-8 [sigmaaldrich.com]
- 5. methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]
- 6. Methyl 2-oxoindole-6-carboxylate(14192-26-8) 1H NMR spectrum [chemicalbook.com]
- 7. Methyl 2-oxoindole-6-carboxylate cas 14192-26-8 [pharm-intermediates.com]
- 8. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]
- 9. tdcommons.org [tdcommons.org]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. rsc.org [rsc.org]
